molecular formula C4H7N3O4 B15199772 (4R,5R)-4,5-Dihydroxy-2-oxoimidazolidine-1-carboxamide

(4R,5R)-4,5-Dihydroxy-2-oxoimidazolidine-1-carboxamide

Cat. No.: B15199772
M. Wt: 161.12 g/mol
InChI Key: BXMBZPJCUFAAEX-JCYAYHJZSA-N
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Description

(4R,5R)-4,5-Dihydroxy-2-oxoimidazolidine-1-carboxamide is a chiral compound with significant interest in various scientific fields due to its unique structural and chemical properties. This compound features a five-membered imidazolidine ring with two hydroxyl groups and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-4,5-Dihydroxy-2-oxoimidazolidine-1-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an amino acid derivative with a suitable carbonyl compound, followed by cyclization and oxidation steps to introduce the hydroxyl groups and the carboxamide functionality .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes. The scalability of these methods is crucial for producing the compound in large quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-4,5-Dihydroxy-2-oxoimidazolidine-1-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl and carboxamide groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction can produce diols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(4R,5R)-4,5-Dihydroxy-2-oxoimidazolidine-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4R,5R)-4,5-Dihydroxy-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxamide groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, altering metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4R,5R)-4,5-Dihydroxy-2-oxoimidazolidine-1-carboxamide is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C4H7N3O4

Molecular Weight

161.12 g/mol

IUPAC Name

(4R,5R)-4,5-dihydroxy-2-oxoimidazolidine-1-carboxamide

InChI

InChI=1S/C4H7N3O4/c5-3(10)7-2(9)1(8)6-4(7)11/h1-2,8-9H,(H2,5,10)(H,6,11)/t1-,2-/m1/s1

InChI Key

BXMBZPJCUFAAEX-JCYAYHJZSA-N

Isomeric SMILES

[C@H]1([C@H](N(C(=O)N1)C(=O)N)O)O

Canonical SMILES

C1(C(N(C(=O)N1)C(=O)N)O)O

Origin of Product

United States

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